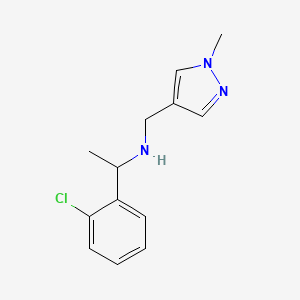

1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine

Description

1-(2-Chlorophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine is a secondary amine featuring a 2-chlorophenyl group attached to an ethanamine backbone, with a 1-methyl-1H-pyrazol-4-ylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₅ClN₃ (calculated from analogous structures in and ). The compound’s structure combines aromatic (chlorophenyl) and heterocyclic (pyrazole) moieties, making it a candidate for diverse biological interactions, particularly in medicinal chemistry.

Properties

Molecular Formula |

C13H16ClN3 |

|---|---|

Molecular Weight |

249.74 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |

InChI |

InChI=1S/C13H16ClN3/c1-10(12-5-3-4-6-13(12)14)15-7-11-8-16-17(2)9-11/h3-6,8-10,15H,7H2,1-2H3 |

InChI Key |

WWBHWZXSDXQJTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)NCC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine typically involves the following steps:

Formation of the Pyrazolylmethyl Intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent to form the pyrazolylmethyl intermediate.

Coupling with 2-Chlorophenyl Ethanamine: The pyrazolylmethyl intermediate is then coupled with 2-chlorophenyl ethanamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The chlorophenyl group and pyrazolylmethyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Position Effects: The 2-chlorophenyl group in the target compound vs. the 4-chlorophenyl in ’s analog alters electronic properties and steric interactions. Pyrazole Modifications: Addition of 3,5-dimethyl groups () increases steric bulk, which could reduce metabolic degradation but may limit membrane permeability compared to the target compound’s simpler pyrazole .

Functional Group Variations: The trifluoromethylpyridine group in ’s compound introduces strong electron-withdrawing effects, enhancing lipophilicity (logP) and metabolic stability relative to the chlorophenyl group in the target compound .

Synthetic Accessibility :

- Yields for analogs vary significantly: 58% for ’s compound vs. 37% for the enantiomer in . The target compound’s synthesis likely requires optimized coupling conditions (e.g., copper catalysis as in ) to improve efficiency .

Biological Relevance :

- Kinase inhibitors like avapritinib () and selumetinib () demonstrate that pyrazole-amine scaffolds are viable in drug design. The target compound’s chlorophenyl group may confer selectivity for specific kinase isoforms over fluorophenyl-containing drugs .

- Antiviral compounds in (e.g., dibenzylamines) suggest that chlorophenyl-pyrazole hybrids could be repurposed for viral entry inhibition, though this requires experimental validation .

Physicochemical Properties :

- The target compound’s molecular weight (~248 g/mol) and ClogP (~2.5, estimated) position it within Lipinski’s rule-of-five guidelines, favoring oral bioavailability. In contrast, ’s bulkier analog (MW 263.77) may have reduced solubility .

Research Findings and Data

Table 2: Spectroscopic and Analytical Data

- Spectroscopic Gaps : The target compound lacks reported NMR/IR data, but analogs in and suggest characteristic peaks for aromatic protons (δ 6.8–8.6 ppm) and C-N stretches (~1596 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.